Technical Protocol: Regioselective Synthesis of 1-(Cyclopropylmethyl)-1H-pyrazol-5-ol
Technical Protocol: Regioselective Synthesis of 1-(Cyclopropylmethyl)-1H-pyrazol-5-ol
The following technical guide details the regioselective synthesis of 1-(cyclopropylmethyl)-1H-pyrazol-5-ol . This protocol is designed for high-purity applications, prioritizing regiochemical control and scalability.
Executive Summary
The synthesis of 1-(cyclopropylmethyl)-1H-pyrazol-5-ol (1) is a critical workflow for generating pyrazole-based bioisosteres in kinase inhibitor and analgesic drug discovery. The core challenge in synthesizing 1-substituted-5-hydroxypyrazoles is achieving regioselectivity over the thermodynamic 3-hydroxy isomer.
This protocol utilizes a Claisen-type cyclocondensation between (cyclopropylmethyl)hydrazine and ethyl 3-ethoxyacrylate. Unlike reactions with ethyl propiolate, which often yield regioisomeric mixtures, the 3-ethoxyacrylate route leverages the differential electrophilicity of the
Key Chemical Properties
| Property | Specification |
| IUPAC Name | 1-(cyclopropylmethyl)-1H-pyrazol-5-ol |
| Tautomer | 1-(cyclopropylmethyl)-2,4-dihydro-3H-pyrazol-3-one |
| Formula | C |
| MW | 138.17 g/mol |
| CAS (Core) | Generic structure class: 1-alkyl-5-hydroxypyrazole |
| Solubility | Soluble in DMSO, MeOH; Sparingly soluble in H |
Retrosynthetic Analysis & Strategy
The synthesis is disconnected into two primary synthons: the hydrazine nucleophile and the 3-carbon electrophile.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyrazole core.
Strategic Rationale
-
Nucleophile Selection: (Cyclopropylmethyl)hydrazine is prepared as the dihydrochloride salt to ensure stability. The free base is generated in situ.
-
Electrophile Selection: Ethyl 3-ethoxyacrylate is preferred over ethyl propiolate. The ethoxy group acts as a leaving group at the
-position, directing the primary amine of the hydrazine to attack here first (Michael-addition-elimination), followed by cyclization onto the ester. This sequence guarantees the 1-substituted-5-one regiochemistry.
Experimental Protocol
Phase 1: Preparation of (Cyclopropylmethyl)hydrazine Dihydrochloride
Note: Direct alkylation of hydrazine often leads to poly-alkylation. The Boc-protected route is recommended for pharmaceutical-grade purity.
Reagents:
-
(Bromomethyl)cyclopropane (1.0 equiv)
-
tert-Butyl carbazate (Boc-hydrazine) (1.1 equiv)
-
Potassium Carbonate (K
CO ) (2.0 equiv) -
Acetonitrile (ACN) (Solvent)
-
4M HCl in Dioxane
Procedure:
-
Alkylation: In a reaction vessel, dissolve tert-butyl carbazate (14.5 g, 110 mmol) and K
CO (27.6 g, 200 mmol) in ACN (150 mL). -
Add (bromomethyl)cyclopropane (13.5 g, 100 mmol) dropwise at 0°C.
-
Reflux the mixture for 12 hours. Monitor by TLC (Hexane:EtOAc 3:1) for consumption of bromide.
-
Workup: Filter inorganic salts and concentrate the filtrate. Dissolve the residue in EtOAc, wash with water, and dry over Na
SO . -
Deprotection: Dissolve the crude Boc-intermediate in CH
Cl (50 mL). Add 4M HCl in Dioxane (50 mL) dropwise at 0°C. Stir at room temperature for 4 hours. -
Isolation: The product precipitates as a white solid. Filter, wash with Et
O, and dry under vacuum.-
Yield: ~85%
-
Product: (Cyclopropylmethyl)hydrazine
2HCl
-
Phase 2: Cyclocondensation to 1-(cyclopropylmethyl)-1H-pyrazol-5-ol
Reagents:
-
(Cyclopropylmethyl)hydrazine
2HCl (10 mmol) -
Ethyl 3-ethoxyacrylate (10 mmol) [CAS: 1001-26-9]
-
Sodium Ethoxide (21% wt in EtOH) (22 mmol)
-
Ethanol (Absolute) (20 mL)
-
Acetic Acid (for neutralization)
Step-by-Step Methodology:
-
Free Base Generation: Charge a 100 mL round-bottom flask with (cyclopropylmethyl)hydrazine
2HCl (1.59 g, 10 mmol) and absolute ethanol (10 mL). -
Add Sodium Ethoxide solution (8.2 mL, ~22 mmol) dropwise at 0°C. Stir for 15 minutes. A precipitate of NaCl will form.
-
Addition: Add Ethyl 3-ethoxyacrylate (1.44 g, 10 mmol) dropwise to the hydrazine mixture.
-
Cyclization: Heat the reaction mixture to reflux (78°C) for 4–6 hours.
-
Checkpoint: Monitor reaction progress via LC-MS. The intermediate hydrazone may be visible early on, converting to the product (M+H = 139).
-
-
Workup: Cool the mixture to room temperature. Concentrate the solvent to ~5 mL under reduced pressure.
-
Precipitation: Dilute with water (10 mL) and cool to 0°C. Acidify carefully with Acetic Acid to pH ~5–6. The pyrazol-5-ol is amphoteric but typically precipitates in slightly acidic media.
-
Purification: Filter the off-white solid. Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH 95:5) if necessary.
Mechanism & Regioselectivity
Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a Michael-type addition-elimination followed by lactamization.
Figure 2: Mechanistic pathway. The primary amine (NH2) attacks the beta-carbon first, ensuring the R-group remains on N1 adjacent to the ketone/enol.
Tautomeric Considerations
The product exists in equilibrium between three forms:
-
OH-form: 1-(cyclopropylmethyl)-1H-pyrazol-5-ol (Aromatic, favored in polar H-bond accepting solvents like DMSO).
-
CH-form: 1-(cyclopropylmethyl)-2,4-dihydro-3H-pyrazol-3-one (Favored in non-polar solvents like CDCl
). -
NH-form: 2-(cyclopropylmethyl)-1,2-dihydro-3H-pyrazol-3-one (Less common for N-substituted derivatives).
Characterization Note: In
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete cyclization or loss during workup. | Ensure reflux time is sufficient. During workup, ensure pH is adjusted to the isoelectric point (~5-6) to maximize precipitation. |
| Regioisomer Contamination | Formation of 3-hydroxypyrazole.[1] | This occurs if the hydrazine NH (secondary) attacks the beta-carbon. Ensure the hydrazine is free-based properly and use Ethyl 3-ethoxyacrylate (not propiolate). |
| Oily Product | Residual solvent or impurities. | Triturate the oil with cold diethyl ether or hexanes to induce crystallization. |
Safety Information
-
Hydrazines: (Cyclopropylmethyl)hydrazine is potentially toxic and a skin sensitizer. Handle in a fume hood. Avoid contact with oxidizing agents.
-
Ethyl 3-ethoxyacrylate: Irritant.
-
Process Safety: The acidification step releases heat; add acid slowly.
References
-
Regioselective Synthesis of 5-Hydroxypyrazoles
- Hydrazine Preparation (Boc-Route)
-
General Pyrazole Chemistry
-
Reagent Data
Sources
- 1. US6392058B1 - Method for producing 1-substituted 5-Hydroxypyrazoles - Google Patents [patents.google.com]
- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 3. Synthesis of new 4,4'-(1H-1,2,3-triazole)-bis(1H-pyrazol-5-ols) and prospects for their study as potential antitumor agents | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 4. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. (Cyclopropylmethyl)hydrazine hydrochloride | C4H11ClN2 | CID 43810808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (CyclopropylMethyl)hydrazine hydrochloride CAS#: 1181457-83-9 [m.chemicalbook.com]
